molecular formula C10H20N2O3 B4285418 ethyl N-[(isobutylamino)carbonyl]-beta-alaninate

ethyl N-[(isobutylamino)carbonyl]-beta-alaninate

Cat. No. B4285418
M. Wt: 216.28 g/mol
InChI Key: GVLXHKGSIVBECE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-[(isobutylamino)carbonyl]-beta-alaninate, also known as AIBN, is a commonly used organic compound in scientific research. It is a white crystalline powder that is soluble in organic solvents and widely used as a radical initiator in polymerization reactions. AIBN has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In

Mechanism of Action

Ethyl N-[(isobutylamino)carbonyl]-beta-alaninate works as a radical initiator by decomposing into two isobutyronitrile radicals when heated. These radicals then initiate a chain reaction that leads to the formation of polymer chains. ethyl N-[(isobutylamino)carbonyl]-beta-alaninate is a thermally unstable compound that decomposes at a temperature of approximately 65°C. The decomposition of ethyl N-[(isobutylamino)carbonyl]-beta-alaninate produces nitrogen gas and two isobutyronitrile radicals.
Biochemical and Physiological Effects
ethyl N-[(isobutylamino)carbonyl]-beta-alaninate has no known biochemical or physiological effects on humans. It is not used as a drug and has no therapeutic applications. ethyl N-[(isobutylamino)carbonyl]-beta-alaninate is a toxic compound that can cause skin irritation and respiratory problems if inhaled.

Advantages and Limitations for Lab Experiments

Ethyl N-[(isobutylamino)carbonyl]-beta-alaninate is a widely used radical initiator in polymerization reactions due to its high efficiency and low cost. It is easy to handle and can be stored for extended periods without degradation. ethyl N-[(isobutylamino)carbonyl]-beta-alaninate has some limitations in laboratory experiments, including its thermal instability and toxicity. It must be handled with care and stored in a cool, dry place to prevent decomposition.

Future Directions

There are several future directions for research on ethyl N-[(isobutylamino)carbonyl]-beta-alaninate. One area of research is the synthesis of new polymers using ethyl N-[(isobutylamino)carbonyl]-beta-alaninate as a radical initiator. Researchers are also exploring the use of ethyl N-[(isobutylamino)carbonyl]-beta-alaninate in the synthesis of biodegradable polymers for drug delivery and tissue engineering applications. Additionally, there is a need for further research on the toxicity of ethyl N-[(isobutylamino)carbonyl]-beta-alaninate and its potential environmental impact.

Scientific Research Applications

Ethyl N-[(isobutylamino)carbonyl]-beta-alaninate has been widely used in scientific research as a radical initiator in polymerization reactions. It is commonly used in the synthesis of polymers such as polyacrylonitrile, polyvinyl chloride, and polystyrene. ethyl N-[(isobutylamino)carbonyl]-beta-alaninate has also been used in the synthesis of biodegradable polymers, which have potential applications in drug delivery and tissue engineering.

properties

IUPAC Name

ethyl 3-(2-methylpropylcarbamoylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-4-15-9(13)5-6-11-10(14)12-7-8(2)3/h8H,4-7H2,1-3H3,(H2,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLXHKGSIVBECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-[(2-methylpropyl)carbamoyl]-beta-alaninate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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